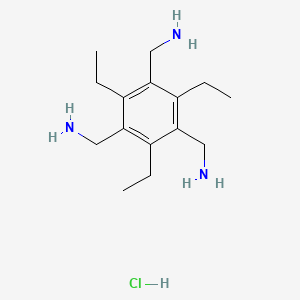
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is a chemical compound with the molecular formula C15H27N3·HCl. It is known for its unique structure, which includes three ethyl groups attached to a benzene ring, each separated by a methanamine group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride typically involves the reaction of 2,4,6-triethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2,4,6-triethylbenzene, formaldehyde, and ammonia.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 2–8°C.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Maintaining the reaction temperature is crucial to ensure high yield and purity.
Purification and Packaging: The final product is purified and packaged under controlled conditions to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is utilized in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with methyl groups instead of ethyl groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine: Contains fluorine atoms instead of ethyl groups.
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: The base compound without the hydrochloride salt.
Propiedades
Fórmula molecular |
C15H28ClN3 |
|---|---|
Peso molecular |
285.85 g/mol |
Nombre IUPAC |
[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H27N3.ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;/h4-9,16-18H2,1-3H3;1H |
Clave InChI |
IZZMTSDLVRFJTM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
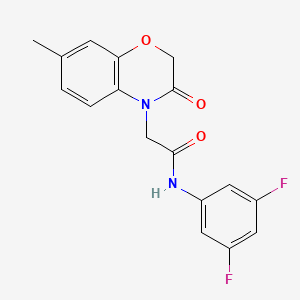
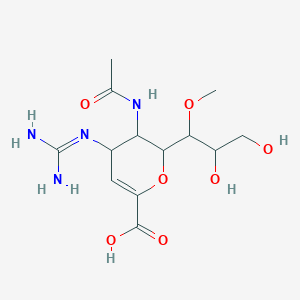
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)

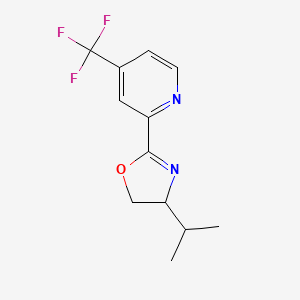
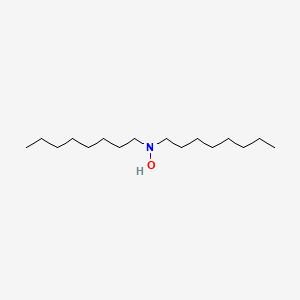
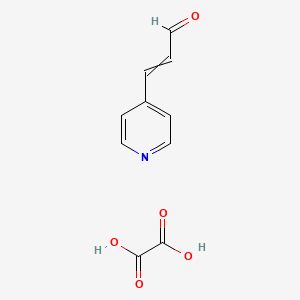

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
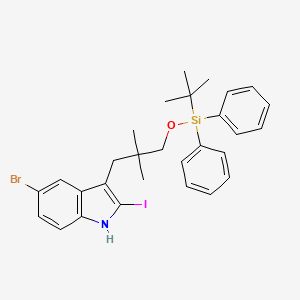
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
